Efonidipine hydrochloride
Overview
Description
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker. It was first marketed by Shionogi & Co. in Japan in 1995 under the trade name Landel . This compound is known for its ability to block both T-type and L-type calcium channels, making it effective in treating hypertension and angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically involves the formation of a dihydropyridine ring, which is a characteristic feature of calcium channel blockers . The process includes the use of reagents such as acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer .
Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. One such method involves the use of Parteck® SLC mesoporous silica polymer to create an amorphous solid dispersion of the drug . This method improves the solubility and therapeutic efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Efonidipine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer . The conditions for these reactions are typically optimized using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for different therapeutic applications .
Scientific Research Applications
Efonidipine hydrochloride has a wide range of scientific research applications. It is primarily used in the treatment of hypertension and angina pectoris due to its ability to block calcium channels . Additionally, it has been studied for its potential use in treating atherosclerosis and acute renal failure . The compound’s unique ability to block both T-type and L-type calcium channels makes it a valuable tool in cardiovascular research .
In the field of pharmacology, this compound is used to study the effects of calcium channel blockers on blood pressure and heart rate . It is also used in the development of new therapeutic agents for cardiovascular diseases .
Mechanism of Action
Efonidipine hydrochloride exerts its effects by inhibiting both L-type and T-type calcium channels . This inhibition leads to vasodilation and decreased automaticity of the heart, resulting in a reduction in blood pressure and heart rate . The compound acts on sinoatrial node cells by inhibiting T-type calcium channel activity, which prolongs the late phase-4 depolarization of the sinoatrial node action potential . This action decreases myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Comparison with Similar Compounds
Biological Activity
Efonidipine hydrochloride is a dual calcium channel blocker that selectively inhibits both L-type and T-type calcium channels. This compound has gained attention for its unique pharmacological profile, particularly in the management of hypertension and its potential cardioprotective effects. This article explores the biological activity of efonidipine, supported by clinical studies, pharmacokinetic data, and its mechanisms of action.
Efonidipine exhibits several key mechanisms contributing to its biological activity:
- Calcium Channel Blockade : Efonidipine blocks L-type calcium channels predominantly found in vascular smooth muscle and cardiac myocytes, leading to vasodilation and reduced myocardial contractility. Additionally, it inhibits T-type calcium channels, which play a crucial role in pacemaker activity and the regulation of heart rate .
- Negative Chronotropic Effect : By acting on the sinoatrial node, efonidipine prolongs phase-4 depolarization, effectively reducing heart rate without causing reflex tachycardia typically seen with other calcium channel blockers .
- Renal Protective Effects : Efonidipine has been shown to increase glomerular filtration rate (GFR) while reducing proteinuria, indicating potential benefits for renal function in hypertensive patients .
Pharmacokinetics
Efonidipine is rapidly absorbed with peak plasma concentrations occurring between 1.5 to 3.67 hours post-administration. Its half-life is approximately 4 hours. The pharmacokinetic parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Efonidipine
Variable | Mean | Range |
---|---|---|
C_max (ng/ml) | 36.25 | 9.66 - 66.91 |
T_max (hour) | 2.59 | 1.50 - 3.67 |
T_1/2 (hour) | 4.18 | 2.15 - 6.85 |
Clinical Studies
Numerous clinical trials have evaluated the efficacy and safety of efonidipine in managing hypertension:
- Japanese Trial on Hypertension : A study involving over 4,000 participants demonstrated that efonidipine effectively reduced systolic and diastolic blood pressure compared to placebo, with a notable reduction in heart rate as well .
- Comparative Study with Amlodipine : A randomized trial in India assessed efonidipine against amlodipine for Stage-I hypertension management. Efonidipine showed comparable efficacy in reducing systolic blood pressure (SBP) by an average of 18.2 mmHg and diastolic blood pressure (DBP) by 10.7 mmHg, while also lowering heart rate by 8.1 bpm .
- Long-term Effects on Cardiovascular Outcomes : In a two-year follow-up study, efonidipine was associated with a significant reduction in cardiovascular events among patients with mild-to-moderate hypertension .
Safety Profile
Efonidipine has been generally well-tolerated among patients, with adverse effects being minimal compared to traditional calcium channel blockers. The incidence of side effects such as edema and reflex tachycardia is significantly lower due to its dual action on both L-type and T-type channels .
Properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVTXPCIJDYQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911942 | |
Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-53-1 | |
Record name | Efonidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efonidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFONIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.